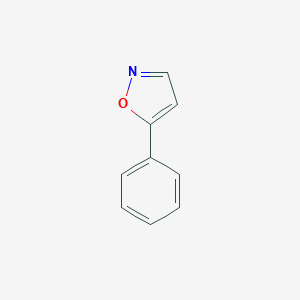

5-フェニルイソキサゾール

概要

説明

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Molecular Structure Analysis

The molecular structure of isoxazole involves a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .

科学的研究の応用

創薬

イソキサゾールは、多くの市販薬に見られる5員環複素環系です . 創薬研究において重要な部分構造として利用されています . イソキサゾールの基本構造は、抗癌、抗酸化、抗菌、抗菌活性などのさまざまな生物活性を示すことが明らかになっています .

合成経路

創薬分野では、常に新しい環境に優しい合成戦略を開発することが重要です . イソキサゾール合成に使用されているさまざまな新しい合成技術の中で、ほとんどの合成法は、(3 + 2)環化付加反応の触媒としてCu (I)またはRu (II)を使用しています . しかし、金属触媒反応に関連する特定の欠点は、高コスト、低存在量、毒性、大量の廃棄物の発生、反応混合物からの分離の困難さです . そのため、金属を含まない代替の合成経路を開発することが常に重要です .

生物活性

官能化イソキサゾール骨格は、抗癌、潜在的なHDAC阻害剤、抗酸化、抗菌、抗菌活性などのさまざまな生物活性を示しています . 文献調査から、イソキサゾール環へのさまざまな基の置換が、異なる活性を付与することが明らかになりました .

治療の可能性

イソキサゾールは、隣接位置に酸素原子と窒素原子を持つ5員環複素環系という重要なファミリーを構成しており、幅広い生物活性と治療の可能性を持つことから、非常に重要です

Safety and Hazards

The safety data sheet for a similar compound, 5-(4-Fluorophenyl)isoxazole, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . Given the significant biological interests of isoxazoles, there is a need for a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

作用機序

Target of Action

One of the primary targets of 5-Phenylisoxazole is the Monoamine Oxidase (MAO) enzymes . These enzymes play a critical role in neurological disorders .

Mode of Action

5-Phenylisoxazole interacts with its target, the MAO enzymes, by inhibiting their action . Specifically, functionalized N′-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives were synthesized and utilized equally for MAO-A and MAO-B inhibition .

Biochemical Pathways

The inhibition of MAO enzymes by 5-Phenylisoxazole affects the metabolic pathways of monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the nerve terminals, which can have various downstream effects depending on the specific neurotransmitter involved .

Result of Action

The inhibition of MAO enzymes by 5-Phenylisoxazole leads to an increase in the concentration of monoamine neurotransmitters in the nerve terminals . This can result in various molecular and cellular effects, depending on the specific neurotransmitter involved .

Action Environment

The action, efficacy, and stability of 5-Phenylisoxazole can be influenced by various environmental factors. For example, the synthesis of isoxazoles, including 5-Phenylisoxazole, often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The presence of these metals in the environment could potentially influence the action of 5-Phenylisoxazole .

生化学分析

Biochemical Properties

5-Phenylisoxazole plays a critical role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized for the inhibition of monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders .

Cellular Effects

The effects of 5-Phenylisoxazole on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 5-Phenylisoxazole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Phenylisoxazole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Phenylisoxazole can vary with different dosages in animal models

Metabolic Pathways

5-Phenylisoxazole is involved in certain metabolic pathways It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 5-Phenylisoxazole within cells and tissues involve interactions with transporters or binding proteins

Subcellular Localization

The subcellular localization of 5-Phenylisoxazole and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQDLEHCXQQSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143423 | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-67-3 | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

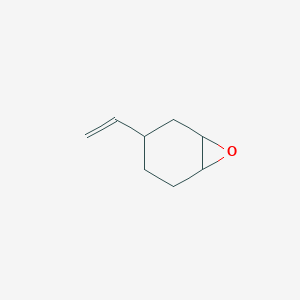

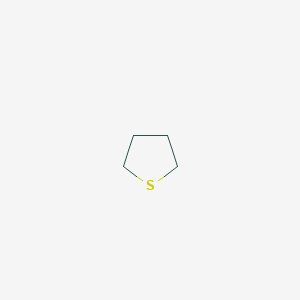

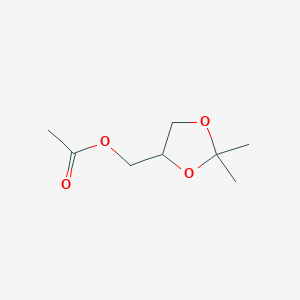

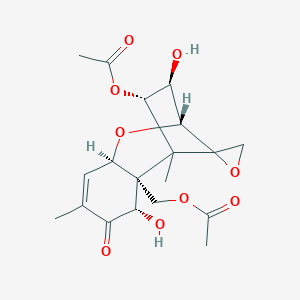

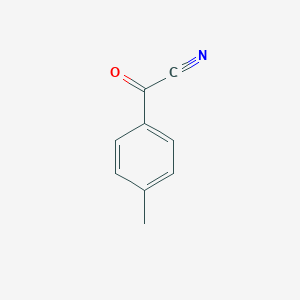

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

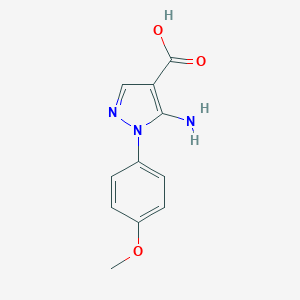

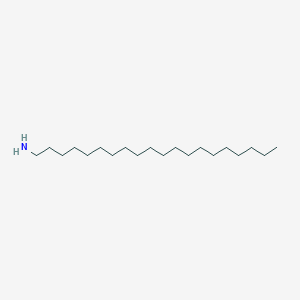

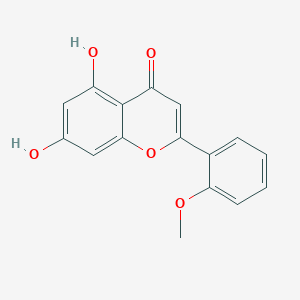

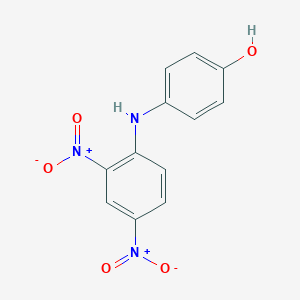

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。